Boron dihydride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydridoboron(.) is a member of boranes.

科学的研究の応用

Energy and Fuel Applications

Boron dihydride, a compound of boron and hydrogen, exhibits significant potential in various energy-related fields. For instance, metal boranes have been explored for their use as ion-conductors in batteries, hydrogen storage materials, and even as rocket fuels. This has been a topic of intensive research, especially in the context of metal borohydrides and higher metal boranes like metal-B10H10's and B12H12's (Hansen et al., 2016).

Structural and Chemical Studies

Research has been conducted on dihydrogenated boron clusters, revealing that these structures, such as H2Bn- (n = 7-12), possess ladderlike structures with delocalized bonds, similar to those in conjugated alkenes. These boron cluster dihydrides, also known as "polyboroenes," offer a potential for new classes of molecular wires (Li et al., 2012).

Sensing and Detection

Boronic acids, closely related to boron dihydride, have been employed in various sensing applications. Their interaction with diols and strong Lewis bases like fluoride or cyanide anions, makes them suitable for homogeneous assays or heterogeneous detection in biological labeling, protein manipulation, and the development of therapeutics (Lacina et al., 2014).

Hydrogen Storage

Solid-state hydrogen-rich boron-nitrogen compounds, including boron dihydrides, have shown promise in energy storage applications. Compounds like ammonium borohydride and ammonia borane are considered for storing high densities of hydrogen, with research focusing on the thermodynamics and kinetics of hydrogen release and the strategies for regenerating these materials (Kumar et al., 2019).

Spectroscopic Studies

The vibrational and NMR properties of various boron-hydrogen species, including B2H6 and a series of BxHyz− species, have been extensively studied. These studies aid in understanding the thermal decomposition mechanisms of borohydrides, which are considered potential hydrogen storage materials (Sethio et al., 2016).

Waste Immobilization

Boron, including its dihydride forms, has been utilized in the immobilization of hazardous wastes. For example, boron's interaction with alkali-activated fly ashes has been studied to understand its efficiency in stabilizing boron in waste streams from nuclear power plants (Palomo et al., 2003).

Biomedical Applications

Boronic acid polymers, related to boron dihydrides, have found applications in biomedicine for the treatment of various diseases, including HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in these applications (Cambre & Sumerlin, 2011).

Material Science

Boron compounds, including boron dihydrides, have been explored for their applications in material science, particularly in the synthesis of borophene. Borophene's chemical, electronic, mechanical, and thermal properties make it suitable for use in supercapacitors, batteries, hydrogen storage, and biomedical applications (Ou et al., 2021).

特性

CAS番号 |

14452-64-3 |

|---|---|

製品名 |

Boron dihydride |

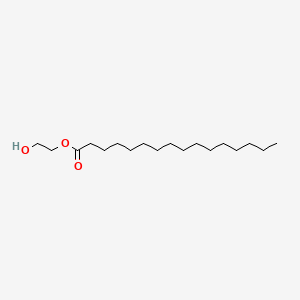

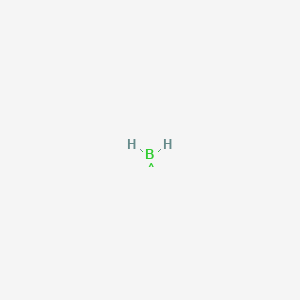

分子式 |

BH2 |

分子量 |

12.83 g/mol |

InChI |

InChI=1S/BH2/h1H2 |

InChIキー |

IOCVPZINIZVUIL-UHFFFAOYSA-N |

SMILES |

[BH2] |

正規SMILES |

[BH2] |

その他のCAS番号 |

14452-64-3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1220809.png)

![2-[(2-Phenyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetic acid](/img/structure/B1220823.png)

![4,5-Dimethyl-2-[[oxo(thiophen-2-yl)methyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1220824.png)